

Delpazolid Susceptibility Testing for Non-Tuberculous Mycobacteria: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

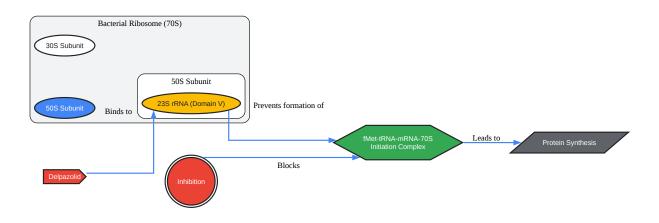
Introduction

Non-tuberculous mycobacteria (NTM) are a diverse group of environmental organisms that can cause a wide range of infections in humans, particularly pulmonary disease. The treatment of NTM infections is often challenging due to the intrinsic resistance of many species to a variety of antimicrobial agents. **Delpazolid** (LCB01-0371) is a novel oxazolidinone antibiotic that has shown promising in vitro activity against various Gram-positive bacteria, including Mycobacterium tuberculosis. This document provides detailed application notes and protocols for the susceptibility testing of **Delpazolid** against clinically relevant NTM species. The provided methodologies are based on established standards for NTM susceptibility testing and published research findings.

Mechanism of Action

Delpazolid, like other oxazolidinones, inhibits bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit's 23S rRNA, specifically within domain V at the peptidyl transferase center. [2][3] This interaction prevents the formation of the initiation complex, a critical step in the commencement of protein synthesis.[1][4] The unique mechanism of action of oxazolidinones results in a low frequency of cross-resistance with other antibiotic classes.[5]





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Figure 1: Mechanism of action of **Delpazolid**.

Quantitative Data Summary

The in vitro activity of **Delpazolid** against various NTM species has been evaluated in several studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for **Delpazolid** and comparator oxazolidinones.

Table 1: MIC and MBC values of **Delpazolid** and other Oxazolidinones against clinical NTM isolates[6]



NTM Species (n)	Antibiotic	MIC (μg/mL)	MBC (μg/mL)
Range	MIC50		
M. avium (52)	Delpazolid	2->64	32
Linezolid	2->64	32	
Sutezolid	0.5-16	4	
M. intracellulare (68)	Delpazolid	4->64	32
Linezolid	4->64	32	
Sutezolid	0.5->64	2	
M. kansasii (31)	Delpazolid	0.5-16	4
Linezolid	0.25-8	2	
Sutezolid	0.03-1	0.25	
M. abscessus (50)	Delpazolid	1-32	8
Linezolid	1-64	16	
Sutezolid	1-32	8	
M. massiliense (38)	Delpazolid	1-16	4
Linezolid	1-32	8	
Sutezolid	0.5-8	2	

Table 2: MIC values of **Delpazolid** and other Oxazolidinones against slowly growing mycobacteria (SGM)[7]



NTM Species (n)	Antibiotic	MIC50 (μg/mL)	MIC90 (μg/mL)
M. intracellulare (48)	Delpazolid	32	>32
Linezolid	32	>32	
Tedizolid	32	>32	_
Sutezolid	2	4	_
M. avium (41)	Delpazolid	32	32
Linezolid	32	>32	
Tedizolid	32	>32	_
Sutezolid	4	8	_
M. kansasii (42)	Delpazolid	1	2
Linezolid	2	2	
Tedizolid	0.125	2	_
Sutezolid	0.125	0.25	_

Experimental Protocols Broth Microdilution Susceptibility Testing for NTM

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) documents M24 and M62 for the susceptibility testing of mycobacteria.[8][9]

1. Materials

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Oleic acid-albumin-dextrose-catalase (OADC) supplement (for some species)
- Delpazolid powder



- Sterile deionized water
- Sterile glass beads (3-5 mm)
- Vortex mixer
- Spectrophotometer or McFarland standards
- Pipettes and sterile tips
- Incubator (30°C and 35-37°C)
- Pure cultures of NTM isolates on solid media (e.g., Middlebrook 7H10 or 7H11 agar)
- 2. Preparation of **Delpazolid** Stock Solution
- Prepare a stock solution of **Delpazolid** at a concentration of 1280 μg/mL in sterile deionized water.
- Sterilize the stock solution by filtration through a 0.22 μm filter.
- Store the stock solution in small aliquots at -70°C until use.
- 3. Inoculum Preparation
- From a pure culture of the NTM isolate on solid medium, transfer several colonies to a sterile tube containing 3-5 mL of sterile saline or Middlebrook 7H9 broth with 3-5 sterile glass beads.
- Vortex vigorously for 1-2 minutes to break up clumps.
- Allow the large particles to settle for 30-60 minutes.
- Transfer the supernatant to a new sterile tube.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-5 x 107 CFU/mL) by adding sterile saline or broth.

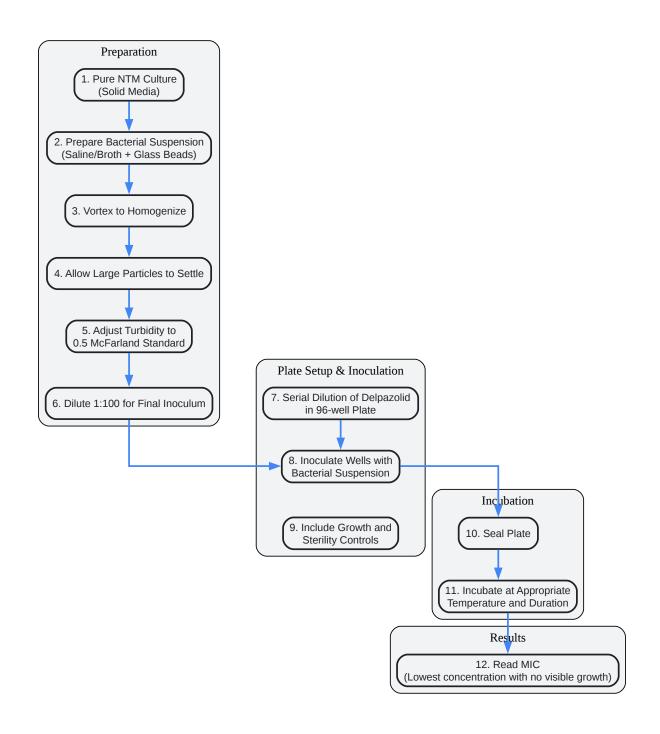


- Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 1-5 x 105 CFU/mL.
- 4. Plate Preparation and Inoculation
- Prepare serial two-fold dilutions of **Delpazolid** in CAMHB in the 96-well microtiter plates to achieve final concentrations ranging from 64 μg/mL to 0.06 μg/mL. Each well should contain 100 μL of the diluted antibiotic.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate tested.
- Inoculate each well (except the sterility control) with 100 μ L of the final bacterial inoculum. The final volume in each well will be 200 μ L.

5. Incubation

- Seal the microtiter plates with an adhesive seal or place them in a plastic bag to prevent evaporation.
- Incubate the plates at the appropriate temperature for the NTM species being tested:
 - Rapidly growing mycobacteria (RGM): 30°C for 3-5 days.
 - Slowly growing mycobacteria (SGM): 35-37°C for 7-14 days.
 - For M. marinum, incubate at 30°C.
- 6. Reading and Interpretation of Results
- The MIC is defined as the lowest concentration of **Delpazolid** that completely inhibits visible growth of the mycobacteria.
- Read the plates in a well-lit area against a dark background.
- The growth control well should show distinct turbidity or a pellet of growth at the bottom.
- The sterility control well should remain clear.





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Figure 2: Broth microdilution workflow for NTM.



Determination of Minimum Bactericidal Concentration (MBC)

1. Procedure

- Following the determination of the MIC, take a 10 μL aliquot from each well showing no visible growth, as well as from the growth control well.
- Spot-plate each aliquot onto a quadrant of a sterile Middlebrook 7H10 or 7H11 agar plate.
- Incubate the agar plates at the appropriate temperature until growth is visible in the spot from the growth control well.
- The MBC is defined as the lowest concentration of **Delpazolid** that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. This is practically determined as the lowest concentration with no visible growth on the agar plate.

Quality Control

For each batch of susceptibility tests, it is essential to include quality control (QC) strains with known MIC values for **Delpazolid**. Recommended QC strains for NTM susceptibility testing include Mycobacterium peregrinum ATCC 700686 for rapidly growing mycobacteria and Mycobacterium avium ATCC 700898 for slowly growing mycobacteria. The obtained MIC values for the QC strains should fall within the established acceptable range.

Conclusion

Delpazolid demonstrates significant in vitro activity against a range of non-tuberculous mycobacteria. The standardized broth microdilution method is the recommended procedure for determining the susceptibility of clinical NTM isolates to **Delpazolid**. Adherence to established protocols and the use of appropriate quality control measures are crucial for obtaining accurate and reproducible results. The data and protocols presented in this document are intended to guide researchers, scientists, and drug development professionals in the evaluation of **Delpazolid** as a potential therapeutic agent for NTM infections. Further clinical studies are warranted to establish the in vivo efficacy and safety of **Delpazolid** for the treatment of NTM diseases.



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